Nicotinamide, N,N-dipropyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

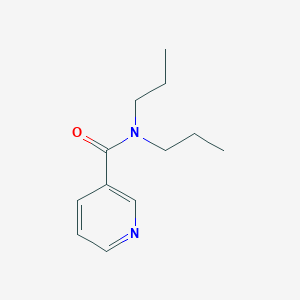

Nicotinamide, N,N-dipropyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

The exact mass of the compound Nicotinamide, N,N-dipropyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nicotinamide, N,N-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide, N,N-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Enzyme Regulation

Nicotinamide N-methyltransferase (NNMT) :

NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. Aberrant expression of NNMT has been implicated in various diseases, including cancer, obesity, and neurodegenerative disorders. Inhibitors of NNMT are being explored for their therapeutic potential.

- Case Study : Research has shown that selective NNMT inhibitors can reduce cancer cell proliferation and migration, indicating their potential as anti-cancer agents .

Therapeutic Targets in Cancer

Nicotinamide Phosphoribosyltransferase (NAMPT) :

NAMPT is another enzyme involved in NAD+ biosynthesis. Inhibitors targeting NAMPT have shown promise in preclinical studies for treating cancers by disrupting NAD+ production essential for tumor growth.

- Case Study : The compound K542 was identified as an inhibitor of NAMPT, demonstrating significant antitumor activity in xenograft models . This highlights the potential for derivatives like N,N-dipropyl-nicotinamide to serve as lead compounds in drug development.

Metabolic Disorders

NNMT's role in metabolic regulation makes it a target for treating conditions such as obesity and type 2 diabetes. By modulating NNMT activity, it may be possible to influence metabolic pathways beneficially.

- Research Findings : Studies indicate that inhibiting NNMT can enhance insulin sensitivity and reduce fat accumulation . This suggests that N,N-dipropyl-nicotinamide could be explored further as a therapeutic agent for metabolic syndromes.

Neuroprotection and Cognitive Function

Nicotinamide has been shown to exert neuroprotective effects through its involvement in NAD+ metabolism. This aspect is particularly relevant in neurodegenerative diseases where NAD+ depletion contributes to neuronal death.

- Case Study : In animal models, nicotinamide supplementation has been associated with reduced neuronal injury following ischemic events, suggesting its potential utility in neuroprotective therapies .

DNA Repair Mechanisms

Nicotinamide plays a critical role in DNA repair processes mediated by poly(ADP-ribose) polymerase (PARP). Its derivatives may enhance DNA repair capabilities, offering protective effects against genotoxic agents.

- Research Insights : Studies demonstrate that nicotinamide can improve genomic stability and protect against carcinogenesis by providing substrates necessary for PARP activity .

Data Summary Table

特性

CAS番号 |

10052-09-2 |

|---|---|

分子式 |

C12H18N2O |

分子量 |

206.28 g/mol |

IUPAC名 |

N,N-dipropylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |

InChIキー |

WQTZSTUJSCNCBZ-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)C1=CN=CC=C1 |

正規SMILES |

CCCN(CCC)C(=O)C1=CN=CC=C1 |

Key on ui other cas no. |

10052-09-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。